Tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate is an organic compound classified under the category of benzimidazoles, which are nitrogen-containing heterocyclic compounds. This specific compound is characterized by a tert-butyl group attached to a benzimidazole structure, along with an amino group and a carboxylate functionality. Benzimidazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound can be sourced from various chemical databases such as PubChem and DrugBank, where it is cataloged under multiple identifiers. It is classified as a small molecule with potential pharmaceutical applications. The chemical formula for tert-butyl 2-amino-1H-benzimidazole-6-carboxylate is with a molecular weight of approximately 206.24 g/mol .
The synthesis of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical to optimizing yield and purity .
The molecular structure of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate features:
The structural representation can be denoted using SMILES notation: CC(C)(C)N1C=NC2=C(N1)C=C(O)C=C2
.
Tert-butyl 2-amino-1H-benzimidazole-6-carboxylate can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for tert-butyl 2-amino-1H-benzimidazole-6-carboxylate primarily relates to its biological activity as an inhibitor of specific enzymes or receptors. For instance, it may inhibit urokinase-type plasminogen activator, which plays a role in fibrinolysis and tumor metastasis.
The binding affinity and interaction dynamics can be analyzed using kinetic studies that measure inhibition constants (IC50), which provide insight into its efficacy as a therapeutic agent .
Relevant data from spectral analysis (e.g., UV-visible spectroscopy) can confirm the presence of functional groups and assess purity levels .
Tert-butyl 2-amino-1H-benzimidazole-6-carboxylate has potential applications in:
The ongoing research aims to explore its full therapeutic potential and optimize its pharmacological profiles through structural modifications .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0